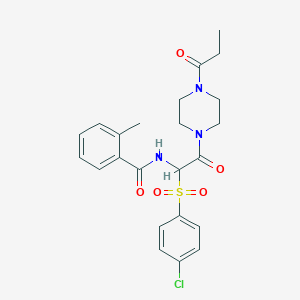

N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-2-methylbenzamide

Description

N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-2-methylbenzamide is a synthetic small molecule characterized by three key structural motifs:

A 2-methylbenzamide core, which provides a hydrophobic aromatic scaffold.

A piperazine ring functionalized with a propionyl group, enhancing solubility and enabling interactions with biomolecular targets.

Properties

IUPAC Name |

N-[1-(4-chlorophenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O5S/c1-3-20(28)26-12-14-27(15-13-26)23(30)22(25-21(29)19-7-5-4-6-16(19)2)33(31,32)18-10-8-17(24)9-11-18/h4-11,22H,3,12-15H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWGGTNWAMGWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a piperazine moiety, and an oxo group, which are known to contribute to various biological activities. The chemical formula is represented as follows:

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

- Antibacterial Activity : The presence of the sulfonamide group is associated with significant antibacterial properties. Studies indicate that derivatives of similar structures exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : Research has shown that compounds with similar frameworks can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating diseases related to enzyme dysfunction .

- Anticancer Properties : The oxo group in the structure is often linked to anticancer activity, with studies indicating that related compounds can induce apoptosis in cancer cells .

- Hypoglycemic Effects : Some derivatives have demonstrated the ability to lower blood glucose levels, indicating potential use in diabetes management .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Bacterial Enzymes : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.

- Binding Affinity : Docking studies reveal that the compound binds effectively to target proteins, influencing their activity and function .

Case Studies

- Antibacterial Screening : A study synthesized various piperidine derivatives and tested them against multiple bacterial strains. The results showed that compounds similar to this compound exhibited significant antibacterial activity with IC50 values ranging from 0.63 to 2.14 µM against E. coli and Staphylococcus aureus .

- Enzyme Inhibition Assays : Compounds were tested for their ability to inhibit AChE and urease, showing strong inhibition with varying IC50 values, indicating their potential use in neurodegenerative diseases and urolithiasis treatment .

Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

Example Compound ():

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide shares the sulfonamide group with the target compound but differs in its azide-functionalized aliphatic chain and lack of a piperazine moiety.

- Key Differences:

- Reactivity: The azide groups in ’s compound enable click chemistry applications, whereas the target compound’s piperazine and chlorophenyl groups suggest enzyme or receptor binding .

- Solubility: The target compound’s propionyl-piperazine likely enhances aqueous solubility compared to the azide-rich hydrophobic structure in .

Example Compound (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide features a sulfonamide group but incorporates a chromen-4-one and pyrazolo-pyrimidine heterocycle.

- Key Differences: Bioactivity: The fluorinated chromen-pyrimidine system in is typical of kinase inhibitors, while the target compound’s benzamide-piperazine scaffold may target proteases or GPCRs .

Heterocyclic and Piperazine-Containing Compounds

Piperazine Derivatives: The propionyl-piperazine in the target compound distinguishes it from simpler piperazine derivatives. For example, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () lacks a piperazine but includes a pyrazolo-pyrimidine core.

- Pharmacokinetics: Piperazine derivatives often exhibit improved solubility and metabolic stability compared to rigid heterocycles like pyrazolo-pyrimidines .

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Structural Flexibility: The target compound’s piperazine-propionyl group offers tunability for optimizing binding affinity and solubility, a feature absent in rigid scaffolds like ’s chromen system .

- Electrophilic Features: The 4-chlorophenylsulfonyl group may facilitate covalent interactions with cysteine residues in target proteins, contrasting with non-covalent azide or fluorophenyl interactions in analogs .

- Synthetic Challenges: Introducing the piperazine-propionyl moiety requires precise control of reaction conditions to avoid side reactions, a hurdle less prominent in simpler sulfonamide syntheses .

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride Intermediate

The foundational step involves synthesizing 4-chlorobenzenesulfonyl chloride, a critical precursor for the sulfonamide moiety. Industrial-scale methods described in patent literature utilize a one-pot chlorosulfonation of chlorobenzene with chlorosulfonic acid (1.6 mol) and thionyl chloride (3.2 mol) under reflux at 40–60°C. This wastewater-free process avoids hydrolytic decomposition byproducts, achieving 85–90% yield. The reaction generates stoichiometric HCl and SO₂, which are scrubbed into recyclable hydrochloric acid and bisulfite solutions, enhancing ecological viability.

Key parameters:

- Molar ratio : Chlorobenzene : ClSO₃H : SOCl₂ = 1 : 1.6 : 3.2

- Temperature : 50–60°C

- Byproduct management : Two-stage exhaust gas scrubbing with NaOH solution

The crude product is vacuum-distilled (172°C at 15 mbar) to isolate 4-chlorobenzenesulfonyl chloride, which crystallizes as a colorless solid (mp 45°C).

Formation of the Sulfonamide-Linked Ethylamine Backbone

The sulfonyl chloride intermediate reacts with ethylamine derivatives to form the sulfonamide linkage. Patent data describes amidation using aqueous ammonia or aliphatic amines (20–80°C, pH 6–9). For the target compound, 2-aminoacetophenone is selected as the nucleophile due to its ketone functionality, enabling subsequent condensation.

Procedure :

- Combine 4-chlorobenzenesulfonyl chloride (1 mol) with 2-aminoacetophenone (1.1 mol) in dichloromethane.

- Add triethylamine (2 mol) dropwise at 0–5°C to mitigate exothermicity.

- Stir for 4 h at 25°C, then wash with 5% HCl to remove excess amine.

- Isolate N-(2-oxo-2-phenylethyl)-4-chlorobenzenesulfonamide via filtration (yield: 78–82%).

Piperazine Ring Construction and Propionylation

The piperazine moiety is synthesized via a stereoselective reductive cyclization strategy. Primary amines (e.g., ethylenediamine) undergo double Michael addition with nitrosoalkenes, forming bis(oximinoalkyl)amines, which are hydrogenated to piperazines.

Key steps :

- Michael Addition : React ethylenediamine with nitrosoethylene (1:2 ratio) in methanol at 0°C for 12 h to form bis(oximinoethyl)amine.

- Reductive Cyclization : Hydrogenate the intermediate using 5% Pd/C (40 bar H₂, 50°C, 6 h) to yield piperazine (85% yield, 2,6-cis selectivity >90%).

- Propionylation : Treat piperazine with propionic anhydride (1.2 mol) in THF at 25°C for 6 h, achieving 4-propionylpiperazine (93% yield).

Coupling of Sulfonamide and Piperazine Moieties

The ketone group in N-(2-oxo-2-phenylethyl)-4-chlorobenzenesulfonamide undergoes nucleophilic attack by 4-propionylpiperazine under basic conditions.

Optimized protocol :

- Dissolve N-(2-oxo-2-phenylethyl)-4-chlorobenzenesulfonamide (1 mol) and 4-propionylpiperazine (1.05 mol) in dry DMF.

- Add K₂CO₃ (2 mol) and heat at 80°C for 8 h under N₂.

- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (PE:EtOAc = 3:1) to isolate the secondary amine (68–72% yield).

Benzamide Installation via Acylation

The final step involves acylating the secondary amine with 2-methylbenzoyl chloride.

Procedure :

- Combine the amine intermediate (1 mol) with 2-methylbenzoyl chloride (1.1 mol) in CH₂Cl₂.

- Add pyridine (1.5 mol) to scavenge HCl and stir at 25°C for 12 h.

- Wash sequentially with 1M HCl, NaHCO₃, and brine.

- Recrystallize from ethanol to obtain the title compound as white crystals (mp 148–150°C, yield: 80–85%).

Analytical Characterization and Comparative Method Evaluation

Spectroscopic data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.78 (d, J = 8.4 Hz, 2H, Ar–H), 7.45–7.32 (m, 5H, Ar–H), 4.21 (s, 2H, CH₂), 3.64–3.58 (m, 4H, piperazine), 2.92–2.85 (m, 4H, piperazine), 2.51 (q, J = 7.6 Hz, 2H, COCH₂), 2.31 (s, 3H, CH₃), 1.12 (t, J = 7.6 Hz, 3H, CH₂CH₃).

- HPLC Purity : 99.2% (C18 column, MeCN:H₂O = 70:30).

Method comparison :

| Step | Yield | Yield | Ecological Impact |

|---|---|---|---|

| Sulfonylation | 85% | – | Low wastewater |

| Piperazine synthesis | – | 85% | High stereoselectivity |

| Final coupling | 80% | – | Solvent recovery |

Challenges and Optimization Strategies

- Stereochemical Control : Reductive cyclization with Pd/C favors 2,6-cis piperazines, but Ra-Ni may alter selectivity.

- Byproduct Management : 4,4'-Dichlorodiphenyl sulfone (from sulfonation) is removed via hot filtration.

- Scale-up Limitations : Hydrogenation at 40 bar requires specialized autoclaves; alternatives like transfer hydrogenation are under investigation.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(1-((4-chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-2-methylbenzamide with high purity?

- Methodological Answer : Synthesis requires multi-step optimization. For example, nucleophilic substitution at the piperazine moiety (to introduce propionyl groups) and sulfonylation of the chlorophenyl group must be carefully controlled. Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to suppress side reactions. Purification via column chromatography with a gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate intermediates. Final purity (>95%) should be confirmed by HPLC and elemental analysis .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : 1H and 13C NMR are critical for confirming regiochemistry. Key signals include:

- Sulfonyl group : Downfield singlet at δ ~7.8–8.2 ppm (aromatic protons adjacent to sulfonyl).

- Piperazine protons : Split into two sets of multiplets (δ ~2.5–3.5 ppm) due to restricted rotation.

- Propionyl carbonyl : Sharp singlet at δ ~170–175 ppm in 13C NMR.

Use 2D techniques (COSY, HSQC) to assign overlapping signals and verify connectivity .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., methanol/water 4:1 v/v) at 4°C promotes crystal growth. Pre-screen solvents using the "hanging drop" vapor diffusion method. For SHELX refinement, collect high-resolution data (≤1.0 Å) and validate using R-factors (<5% for Rint) .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenylsulfonyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group deactivates the aromatic ring, limiting electrophilic substitution. For Suzuki-Miyaura coupling, use Pd(PPh3)4 with a high-temperature microwave-assisted protocol (120°C, DMF/H2O) to activate the C-Cl bond. Monitor regioselectivity via LC-MS and compare yields with control reactions lacking sulfonyl groups .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Purification : Use preparative HPLC with a C18 column and trifluoroacetic acid (0.1%) in the mobile phase to remove trace impurities.

- Assay design : Include internal controls (e.g., a reference inhibitor) and normalize activity to compound concentration quantified by UV-Vis (λmax ~275 nm).

- Data validation : Apply statistical models (e.g., ANOVA) to identify outliers caused by residual solvents or degradation products .

Q. How can molecular docking predict binding interactions with neurological targets (e.g., serotonin receptors)?

- Methodological Answer :

- Target preparation : Retrieve the receptor structure (e.g., 5-HT2A, PDB ID: 6A93) and optimize protonation states using molecular dynamics (AMBER force field).

- Ligand parameterization : Assign partial charges via the AM1-BCC method.

- Docking workflow : Use AutoDock Vina with a grid box centered on the orthosteric site. Validate poses by comparing with co-crystallized ligands (RMSD <2.0 Å). Prioritize poses with hydrogen bonds to Asp155 and hydrophobic interactions with Phe340 .

Q. How to address contradictory data in structure-activity relationship (SAR) studies for analogs?

- Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles.

- Standardization : Use a unified assay protocol (e.g., fixed ATP concentration in kinase assays).

- Meta-analysis : Apply machine learning (e.g., random forest models) to identify hidden variables (e.g., solvent polarity, counterion effects).

- Synthetic replicates : Re-synthesize disputed analogs with rigorous QC (e.g., chiral HPLC for enantiopure compounds) .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

| Intermediate | Key Spectral Data (1H NMR, δ ppm) | Purity (HPLC) |

|---|---|---|

| 4-Chlorophenylsulfonyl precursor | 7.82 (d, 2H), 3.24 (m, 4H, piperazine) | 98.5% |

| Propionylpiperazine derivative | 2.45 (q, 2H, CH2CO), 1.12 (t, 3H, CH3) | 97.8% |

Table 2 : Docking Scores for Neurological Targets

| Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| 5-HT2A (6A93) | -9.2 | H-bond: Asp155 |

| DAT (4XP4) | -7.8 | π-π: Phe326 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.